molecular formula C8H7BrN2 B3317768 3-Bromo-4,6-dimethylpicolinonitrile CAS No. 97308-39-9

3-Bromo-4,6-dimethylpicolinonitrile

Cat. No.: B3317768
CAS No.: 97308-39-9
M. Wt: 211.06 g/mol
InChI Key: NYQPJDPJAUKANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,6-dimethylpicolinonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of picolinonitrile, characterized by the presence of bromine and two methyl groups at the 4 and 6 positions of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dimethylpicolinonitrile typically involves the bromination of 4,6-dimethylpicolinonitrile. One common method is the reaction of 4,6-dimethylpicolinonitrile with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dimethylpicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Reactions: Products include substituted picolinonitriles with various functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with diverse substituents on the aromatic rings.

    Reduction Reactions: Amino derivatives of picolinonitrile.

Scientific Research Applications

3-Bromo-4,6-dimethylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitrile groups can play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpicolinonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromo-2-methylpicolinonitrile: Similar structure but with a different substitution pattern, affecting its chemical properties.

    3-Bromo-4-methylpicolinonitrile: Another derivative with a single methyl group, leading to variations in reactivity.

Uniqueness

3-Bromo-4,6-dimethylpicolinonitrile is unique due to the combination of bromine and two methyl groups on the pyridine ring, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-4,6-dimethylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-6(2)11-7(4-10)8(5)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQPJDPJAUKANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4,6-dimethylpicolinonitrile
Reactant of Route 2
3-Bromo-4,6-dimethylpicolinonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-4,6-dimethylpicolinonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-4,6-dimethylpicolinonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-4,6-dimethylpicolinonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-4,6-dimethylpicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.